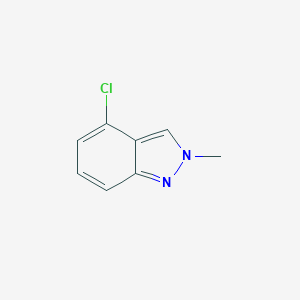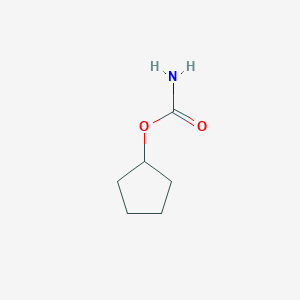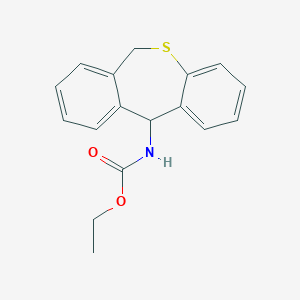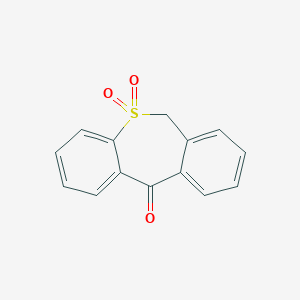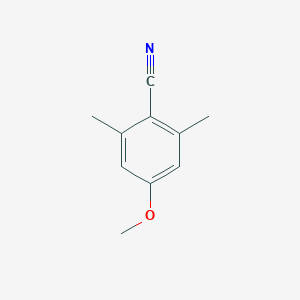
4-Methoxy-2,6-dimethylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2,6-dimethylbenzonitrile, also known as Veratryl nitrile, is an organic compound that belongs to the family of benzonitriles. It is commonly used as a building block in the synthesis of various organic compounds due to its unique properties.
Mechanism Of Action
The mechanism of action of 4-Methoxy-2,6-dimethylbenzonitrile is not well understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the electron-donating methoxy group and the electron-withdrawing nitrile group.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 4-Methoxy-2,6-dimethylbenzonitrile. However, it has been reported to have antimicrobial and antifungal properties. It has also been used as a starting material for the synthesis of compounds with potential anticancer activity.
Advantages And Limitations For Lab Experiments
The advantages of using 4-Methoxy-2,6-dimethylbenzonitrile in lab experiments include its availability, low cost, and ease of synthesis. However, its low solubility in water and some organic solvents can limit its use in certain reactions. The purity of the starting materials and the reaction conditions can also affect the yield and purity of the product.
Future Directions
There are several future directions for the use of 4-Methoxy-2,6-dimethylbenzonitrile in scientific research. One potential direction is the synthesis of novel organic compounds with unique properties. It can also be used as a starting material for the synthesis of materials with potential applications in various fields such as medicine, agriculture, and materials science. Further research is needed to understand the mechanism of action and the biochemical and physiological effects of 4-Methoxy-2,6-dimethylbenzonitrile.
Synthesis Methods
The synthesis of 4-Methoxy-2,6-dimethylbenzonitrile involves the reaction of veratrole with cyanogen bromide in the presence of a catalyst such as triethylamine. The reaction produces 4-Methoxy-2,6-dimethylbenzonitrile as the main product along with some side products. The yield of the reaction varies depending on the reaction conditions and the purity of the starting materials.
Scientific Research Applications
4-Methoxy-2,6-dimethylbenzonitrile has been widely used in scientific research as a building block for the synthesis of various organic compounds. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a starting material for the synthesis of polymers and materials with unique properties.
properties
CAS RN |
19111-77-4 |
|---|---|
Product Name |
4-Methoxy-2,6-dimethylbenzonitrile |
Molecular Formula |
C10H11NO |
Molecular Weight |
161.2 g/mol |
IUPAC Name |
4-methoxy-2,6-dimethylbenzonitrile |
InChI |
InChI=1S/C10H11NO/c1-7-4-9(12-3)5-8(2)10(7)6-11/h4-5H,1-3H3 |
InChI Key |
AEELMOMIPWVYTA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C#N)C)OC |
Canonical SMILES |
CC1=CC(=CC(=C1C#N)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





